N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide
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Overview
Description
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-(trifluoromethyl)aniline with pyrrolidine under specific conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups .
Scientific Research Applications
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets within biological systems. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trifluoromethyl-substituted phenyl compounds. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Trifluoromethyl-substituted anilines
Uniqueness
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrrolidine ring contributes to its three-dimensional structure and binding interactions .
Properties
Molecular Formula |
C16H20F3N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C16H20F3N3OS/c1-2-5-14(23)21-15(24)20-12-10-11(16(17,18)19)6-7-13(12)22-8-3-4-9-22/h6-7,10H,2-5,8-9H2,1H3,(H2,20,21,23,24) |
InChI Key |
RBLAQSWBLNKNND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Origin of Product |
United States |
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